molecular formula C18H18N2O3S3 B2973332 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 683247-62-3

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No. B2973332
M. Wt: 406.53
InChI Key: JTHVTNWYDCHVQC-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S3 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Agents

Some derivatives of heterocyclic compounds, including those with a sulfonamide thiazole moiety similar to the queried compound, have been synthesized and evaluated for their anticonvulsant activities. A specific study highlighted the synthesis of several compounds with significant anticonvulsive effects, offering protection against convulsions induced by picrotoxin. This demonstrates the potential of such compounds in developing new anticonvulsant drugs (Farag et al., 2012).

Coordination Chemistry

The compound's structural analogs have been utilized in the study of coordination chemistry, particularly in forming complexes with metals such as zinc(II) and copper(II). These complexes, featuring benzolamide (a related sulfonamide) and their various geometries, underscore the compound's potential in materials science and as models for biological systems. The versatility in coordination behavior observed suggests applications in designing metal-based drugs or imaging agents (Alzuet et al., 1999).

Synthetic Chemistry

Research into the synthesis and reactions of sulfenyl-substituted sulfonium ylides, which share a similar structural framework with the queried compound, highlights the potential of these compounds in synthetic organic chemistry. These studies explore the thermal and chemical reactivities of such compounds, leading to the development of novel synthetic routes and intermediates (Hayasi & Nozaki, 1972).

Antimicrobial and Antitubercular Agents

Compounds with a thiazole-based sulfonyl moiety have been synthesized and characterized for their antimicrobial and antitubercular properties. This work demonstrates the compound's relevance in addressing microbial resistance, offering a pathway to new therapeutic agents (Kumar, Prasad, & Chandrashekar, 2013).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-20-15-9-8-14(26(2,22)23)12-16(15)25-18(20)19-17(21)10-11-24-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVTNWYDCHVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

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